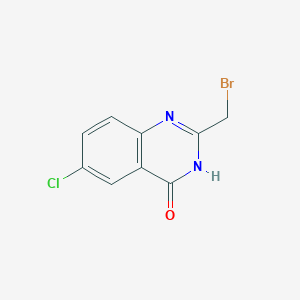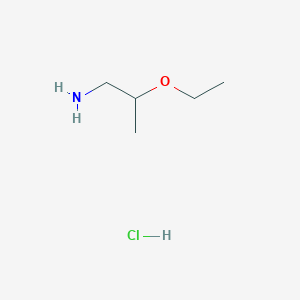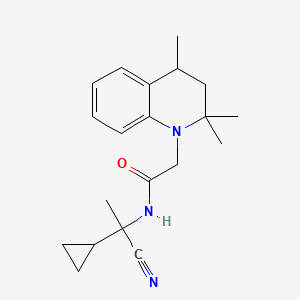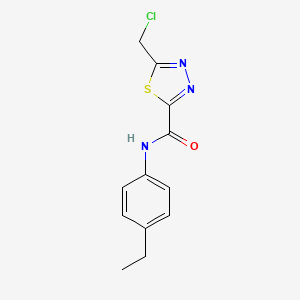
4-N-tert-butyl-2-methylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-tert-butyl-2-methylbenzene-1,4-diamine is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction is a common approach . The reaction sequence may include nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is crucial for the successful synthesis of the compound .Scientific Research Applications
Asymmetric Synthesis of N-Heterocycles via Sulfinimines
Terbutanesulfinamide: serves as an essential chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Over the last two decades, it has emerged as a gold standard among chiral sulfinamides. Researchers have extensively used it for asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often serve as building blocks for natural products and therapeutically applicable molecules .
Synthesis of Benzyl-Protected Iodo Compounds
In synthetic routes to enantiopure derivatives, tert-butanesulfinamide has demonstrated advantages over p-toluenesulfinamide. Researchers have illustrated its preference based on yield and diastereoselectivity. Specifically, it has been employed in the synthesis and characterization of new benzyl-protected 2-iodo-4-tert-butylbenzene derivatives .
Antitumor Activity
Studies have explored the antitumor potential of tert-butanesulfinamide derivatives. For instance, compound 6a has shown inhibitory effects on the growth of HeLa cells by disrupting cell division cycles. This promising application highlights its relevance in cancer research .
Thermophysical Property Data
Terbutanesulfinamide is also relevant in thermophysical studies. While not directly related to biological applications, its thermodynamic properties are critical for understanding its behavior in various environments. Researchers have collected and evaluated data on its properties, contributing to databases used in chemical engineering and material science .
Safety and Hazards
properties
IUPAC Name |
4-N-tert-butyl-2-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVRELZPFVMUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-tert-butyl-2-methylbenzene-1,4-diamine | |
CAS RN |
1155909-42-4 |
Source


|
| Record name | N1-tert-butyl-3-methylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

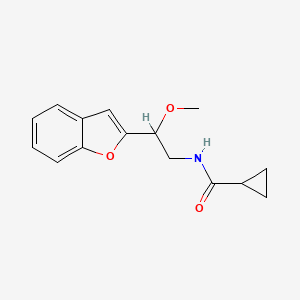
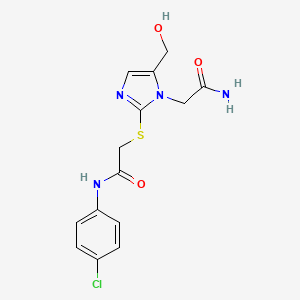
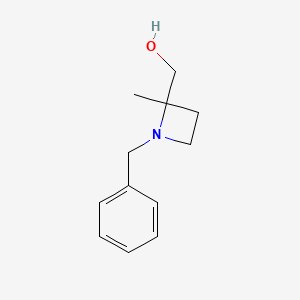
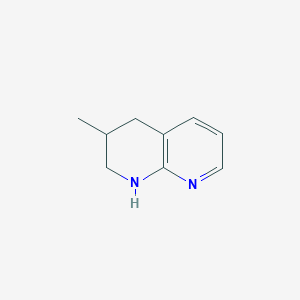
![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)

